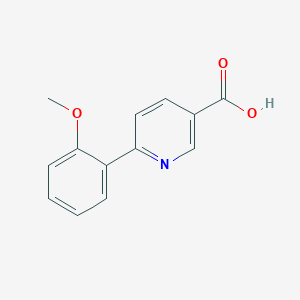

6-(2-Methoxyphenyl)nicotinic acid

Overview

Description

6-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxy-6-pyridinecarboxylic acid, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol .

Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) .Scientific Research Applications

Synthesis and Biological Activity

6-(2-Methoxyphenyl)nicotinic acid has been synthesized and investigated for its biological activities. Studies have focused on synthesizing derivatives of nicotinic acid to explore their potential antineoplastic activities. For instance, compounds like 6-methoxy-nicotinamide have shown moderate activity against certain types of leukemia, suggesting the potential of this compound derivatives in cancer research (Ross, 1967).

Receptor Binding and Lipid Regulation

Nicotinic acid and its derivatives, including this compound, may interact with specific receptors like HM74 and PUMA-G in adipose tissue, modulating lipid metabolism. This interaction is crucial for understanding the compound's role in lipid-lowering drug mechanisms, potentially offering insights into new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).

Herbicidal Activity

Derivatives of this compound have been synthesized and tested for their herbicidal activity. Some compounds exhibited significant efficacy against specific weed species, indicating the potential application of these derivatives in developing new herbicides (Yu et al., 2021).

Enzymatic Hydroxylation and Microbial Utilization

Research has also focused on the enzymatic hydroxylation of nicotinic acid, including derivatives like this compound, by microorganisms. Understanding this process can provide insights into microbial metabolism and the potential biotechnological applications of these compounds (Mizon, 1995).

Vasorelaxation and Antioxidant Properties

Studies have explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, which could relate to this compound's potential effects. These properties suggest potential therapeutic applications in cardiovascular diseases and oxidative stress management (Prachayasittikul et al., 2010).

Safety and Hazards

Future Directions

6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Mechanism of Action

Target of Action

The primary targets of 6-(2-Methoxyphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and tested against various microbes, showing potential antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets, leading to antimicrobial action .

Biochemical Pathways

This disruption could lead to the inhibition of bacterial growth and survival .

Pharmacokinetics

These properties can impact the bioavailability of the compound, affecting its efficacy .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and survival . This makes it a potential candidate for the development of new antimicrobial drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(2-Methoxyphenyl)nicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid is known to participate in various biochemical reactions, particularly those related to energy metabolism . It serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are involved in numerous metabolic reactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives are known to influence cell function in various ways. For instance, nicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism . It is a potent lipid-modifying agent and can affect levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on nicotinic acid suggest that its effects can change over time. For instance, nicotinic acid can have both immediate and long-term effects on lipid levels .

Metabolic Pathways

Nicotinic acid is involved in several metabolic pathways, including those related to the synthesis of NAD and NADP .

Transport and Distribution

Research on nicotinic acid suggests that it is transported into liver cells via a specific carrier-mediated system .

Properties

IUPAC Name |

6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVNEFWCGJKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647024 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-03-6 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)